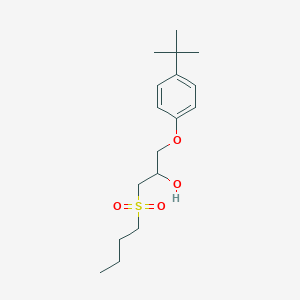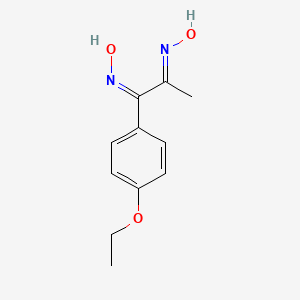![molecular formula C22H34N2O3S2 B6067184 N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide](/img/structure/B6067184.png)
N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxybenzyl)-3-[1-(1,4-dithiepan-6-yl)-3-piperidinyl]propanamide, commonly known as DIBAL-H, is a reducing agent used in organic synthesis. It is a versatile compound that has been widely used in the preparation of various organic compounds. DIBAL-H is highly reactive and can reduce a wide range of functional groups, making it a valuable tool in synthetic chemistry.
作用機序
DIBAL-H is a powerful reducing agent that can reduce a wide range of functional groups. It works by donating a hydride ion (H-) to the functional group, resulting in the formation of a new compound. The reduction reaction is highly exothermic and can be carried out under mild conditions.
Biochemical and Physiological Effects:
DIBAL-H is not commonly used in biochemical and physiological studies due to its highly reactive nature. It can cause severe burns and is toxic if inhaled or ingested. However, some studies have reported that DIBAL-H can induce oxidative stress in cells and increase the production of reactive oxygen species (ROS).
実験室実験の利点と制限
DIBAL-H is a highly reactive reducing agent that can be used in a wide range of synthetic reactions. It is a valuable tool in organic synthesis due to its ability to reduce a wide range of functional groups. However, DIBAL-H is highly reactive and can be dangerous to handle. It can cause severe burns and is toxic if inhaled or ingested. Therefore, it should be handled with extreme care and under appropriate safety measures.
将来の方向性
There are several future directions for the use of DIBAL-H in organic synthesis. One potential application is in the synthesis of new pharmaceuticals and natural products. DIBAL-H can be used in the reduction of various functional groups to form new compounds with potential therapeutic properties. Another potential application is in the development of new catalysts for organic reactions. DIBAL-H can be used as a reducing agent in the synthesis of new catalysts with improved properties. Finally, DIBAL-H can be used in the development of new materials with unique properties. Its ability to reduce a wide range of functional groups can be used to synthesize new materials with specific properties.
合成法
DIBAL-H can be synthesized by the reaction of lithium aluminum hydride (LiAlH4) with 2,4-dimethoxybenzyl chloride. The resulting compound is then reacted with 1-(1,4-dithiepan-6-yl)-3-piperidinylpropan-1-one to form DIBAL-H.
科学的研究の応用
DIBAL-H has been extensively used in organic synthesis for the preparation of various compounds. It is commonly used in the reduction of esters, amides, nitriles, and ketones. DIBAL-H has also been used in the synthesis of natural products and pharmaceuticals.
特性
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]-3-[1-(1,4-dithiepan-6-yl)piperidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3S2/c1-26-20-7-6-18(21(12-20)27-2)13-23-22(25)8-5-17-4-3-9-24(14-17)19-15-28-10-11-29-16-19/h6-7,12,17,19H,3-5,8-11,13-16H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMWHNNVTGRCPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC(=O)CCC2CCCN(C2)C3CSCCSC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]carbonothioyl}isonicotinamide](/img/structure/B6067102.png)
![1-[1-(3-ethynylbenzoyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6067117.png)
![1-({[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-2,6-dimethylpiperidine](/img/structure/B6067119.png)
![1-(4-fluorobenzyl)-4-({1-[(4-fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine hydrochloride](/img/structure/B6067125.png)

![ethyl 1-[(dimethylamino)sulfonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B6067129.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6067135.png)
![ethyl N-(4-{2-hydroxy-3-[isopropyl(methyl)amino]propoxy}-3-methoxybenzyl)-N-methylglycinate](/img/structure/B6067148.png)
![4-methoxy-N-[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B6067170.png)
![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6067173.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-(ethylsulfonyl)piperidine](/img/structure/B6067174.png)
![N~2~,N~2~-dimethyl-N~1~-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)glycinamide](/img/structure/B6067194.png)
![4-({3-[2-(3-methoxyphenyl)ethyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6067199.png)
